molecular formula C17H19FN2O4 B7040971 N-[4-(2-fluoro-3-methoxyphenyl)oxan-4-yl]-3-methyl-1,2-oxazole-5-carboxamide

N-[4-(2-fluoro-3-methoxyphenyl)oxan-4-yl]-3-methyl-1,2-oxazole-5-carboxamide

Cat. No.: B7040971
M. Wt: 334.34 g/mol
InChI Key: CLGDXJHIDCGDHN-UHFFFAOYSA-N
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Description

N-[4-(2-fluoro-3-methoxyphenyl)oxan-4-yl]-3-methyl-1,2-oxazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structural features, including a fluoro-methoxyphenyl group, an oxane ring, and an oxazole carboxamide moiety.

Properties

IUPAC Name

N-[4-(2-fluoro-3-methoxyphenyl)oxan-4-yl]-3-methyl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O4/c1-11-10-14(24-20-11)16(21)19-17(6-8-23-9-7-17)12-4-3-5-13(22-2)15(12)18/h3-5,10H,6-9H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLGDXJHIDCGDHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2(CCOCC2)C3=C(C(=CC=C3)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-fluoro-3-methoxyphenyl)oxan-4-yl]-3-methyl-1,2-oxazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the oxane ring through a cyclization reaction, followed by the introduction of the fluoro-methoxyphenyl group via a substitution reaction. The final step involves the formation of the oxazole carboxamide moiety through a condensation reaction under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, such as nickel-catalyzed coupling methods, to streamline the synthesis process and reduce the number of steps required .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-fluoro-3-methoxyphenyl)oxan-4-yl]-3-methyl-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluoro-methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[4-(2-fluoro-3-methoxyphenyl)oxan-4-yl]-3-methyl-1,2-oxazole-5-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(2-fluoro-3-methoxyphenyl)oxan-4-yl]-3-methyl-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(2-fluoro-3-methoxyphenyl)oxan-4-yl]-3-methyl-1,2-oxazole-5-carboxamide stands out due to its unique combination of structural features, which confer specific chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.

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